molecular formula C11H15N5O4S B15141690 8-Methylthio-adenosine

8-Methylthio-adenosine

Cat. No.: B15141690
M. Wt: 313.34 g/mol
InChI Key: ZLSIRPOPTWVEOT-HMEJCUHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylthio-adenosine can be synthesized through the degradation of S-adenosylmethionine. The process involves the decarboxylation of S-adenosylmethionine to produce this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce S-adenosylmethionine, which is then converted to this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 8-Methylthio-adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1

InChI Key

ZLSIRPOPTWVEOT-HMEJCUHCSA-N

Isomeric SMILES

CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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